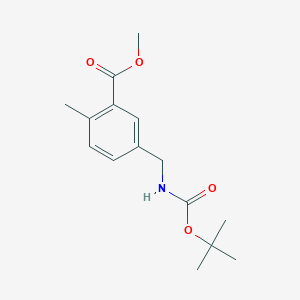

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate

Description

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate is a benzoate ester derivative featuring a methyl group at the 2-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position of the benzene ring. This compound is significant in medicinal chemistry and organic synthesis, where the Boc group serves as a protective moiety for amines during multi-step reactions. Its molecular formula is C₁₅H₂₁NO₄, and its structure is characterized by the ester functionality at the carboxylate position, which enhances solubility and modulates reactivity compared to carboxylic acid analogs .

Properties

IUPAC Name |

methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-7-11(8-12(10)13(17)19-5)9-16-14(18)20-15(2,3)4/h6-8H,9H2,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQGNMTVPNQIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate typically involves the protection of an amino group using the Boc group. One common method involves the reaction of 5-aminomethyl-2-methylbenzoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for the efficient and sustainable introduction of the Boc group into various organic compounds . The use of flow microreactor systems enhances the reaction efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization.

| Reaction Conditions | Outcome | References |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM, 0°C | Quantitative removal of Boc group | |

| HCl (4M in 1,4-dioxane), RT, 2–4 hrs | Deprotection with >90% yield |

Mechanistic Insight :

Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The liberated amine is stabilized as its ammonium salt under acidic conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enabling further coupling reactions.

| Conditions | Outcome | References |

|---|---|---|

| LiOH (2M), THF/H₂O (3:1), 50°C, 12 hrs | Carboxylic acid with 85–92% yield | |

| NaOH (1M), MeOH/H₂O, reflux, 6 hrs | Partial hydrolysis (70% conversion) |

Applications :

The carboxylic acid product serves as a precursor for amide bond formation or metal-catalyzed cross-couplings .

Amide Bond Formation

After Boc deprotection, the free amine reacts with activated carboxylic acids or esters to form amides.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| HATU/DIPEA, DMF, RT, 12 hrs | Amide derivatives (75–88% yield) | |

| EDCl/HOBt, CH₂Cl₂, 0°C to RT | Moderate yields (60–70%) |

Key Example :

Coupling with 4-(methoxycarbonyl)benzoic acid under HATU conditions yielded a structurally complex amide used in kinase inhibitor synthesis .

Reductive Amination

The deprotected amine participates in reductive amination with aldehydes or ketones.

| Conditions | Outcome | References |

|---|---|---|

| NaBH₃CN, MeOH, RT, 24 hrs | Secondary amines (65–80% yield) | |

| Pd/C, H₂ (1 atm), EtOAc, 6 hrs | Hydrogenation of intermediates |

Limitation :

Steric hindrance from the 2-methyl group may reduce reaction efficiency .

Nucleophilic Substitution

The Boc-protected amine’s methylene bridge can act as a nucleophile in alkylation reactions.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| K₂CO₃, DMF, alkyl halide, 60°C | N-Alkylated products (50–70% yield) |

Example :

Reaction with methyl iodide produced a quaternary ammonium salt for ionic liquid applications.

Cross-Coupling Reactions

While the parent compound lacks direct coupling sites, modified derivatives participate in Pd-catalyzed reactions.

| Reaction Type | Conditions | Outcome | References |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, Bpin, K₂CO₃, 80°C | Biaryl derivatives | |

| Buchwald-Hartwig | Pd(OAc)₂, XantPhos, Cs₂CO₃, 100°C | Aryl amine conjugates |

Note :

Introduction of halogens (e.g., bromine) at the 5-position enables these transformations .

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to TFA (>24 hrs) leads to ester hydrolysis.

-

Thermal Decomposition : Degrades above 150°C, releasing tert-butylene gas.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the pharmacological properties of drug candidates. For instance, it has been utilized in the synthesis of compounds targeting cardiovascular diseases and metabolic disorders due to its ability to form stable derivatives with desired biological activity .

1.2 Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential in treating conditions such as hypertension and diabetes. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous in facilitating the synthesis of amino acids and peptides, which are crucial for developing peptide-based therapeutics .

Organic Synthesis

2.1 Synthesis of Complex Molecules

The compound is frequently employed as a building block in organic synthesis due to its reactivity and stability. It can be transformed into various derivatives through standard reactions such as acylation, alkylation, and coupling reactions. This versatility makes it a valuable tool for chemists aiming to construct complex molecular architectures .

2.2 Case Studies in Synthesis

Several studies have demonstrated the utility of this compound in synthesizing biologically active compounds:

- Synthesis of Anticancer Agents : Researchers have used this compound to synthesize novel anticancer agents by modifying its structure to improve selectivity and potency against cancer cells .

- Formation of Peptide Libraries : The compound's ability to protect amino groups allows for the creation of diverse peptide libraries, which are essential for high-throughput screening in drug discovery .

Mechanism of Action

The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various synthetic steps and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

5-{[(tert-Butoxy)carbonyl]amino}-2-methylbenzoic acid (CAS 143617-90-7)

- Structure : Differs by replacing the methyl ester with a carboxylic acid group.

- Molecular Weight : 251.28 g/mol vs. 265.33 g/mol (target compound).

- In contrast, the methyl ester in the target compound improves lipophilicity and metabolic stability .

- Applications : Used as an intermediate in peptide synthesis or metal-organic frameworks due to its chelating ability.

| Property | Target Compound (Methyl Ester) | Carboxylic Acid Analog |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₄ | C₁₃H₁₇NO₄ |

| Molecular Weight | 265.33 g/mol | 251.28 g/mol |

| Functional Group | Methyl ester | Carboxylic acid |

| Solubility | Higher in organic solvents | Higher in aqueous basic media |

Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate (CAS 1383802-16-1)

- Structure : Benzene ring replaced by pyrimidine, introducing two nitrogen atoms.

- Synthesis : Prepared via condensation reactions similar to benzimidazole derivatives (e.g., Na₂S₂O₅-mediated cyclization) .

- Applications : Likely explored in kinase inhibitors or antiviral agents due to pyrimidine’s prevalence in nucleobase analogs.

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid (CAS 547763-09-7)

- Structure : Thiazole ring replaces benzene, incorporating sulfur and nitrogen.

- Molecular weight is 258.29 g/mol, slightly higher than the target compound.

- Reactivity : Thiazole’s aromaticity is weaker than benzene, affecting stability under acidic conditions. The Boc group may deprotect faster due to reduced electron density.

- Applications : Thiazoles are common in antimicrobial and antidiabetic agents, suggesting this derivative may target enzymes like dihydrofolate reductase .

Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate (CAS 1174316-17-6)

- Structure: Thiophene ring instead of benzene, with a methylated Boc-protected amino group.

- Electronic Properties : Thiophene’s electron-rich nature increases susceptibility to electrophilic substitution. The methyl group on the amine may sterically hinder nucleophilic attack on the Boc group.

- Applications : Thiophene derivatives are utilized in materials science (e.g., conductive polymers) and as protease inhibitors .

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate (CAS 1404196-31-1)

- Structure : Aliphatic chain with difluoro and benzyl groups, plus a Boc-protected amine.

- Physicochemical Impact : Fluorine atoms enhance metabolic stability and electronegativity. The benzyl group increases hydrophobicity, favoring blood-brain barrier penetration.

- Applications: Potential use in CNS-targeted prodrugs or fluorinated therapeutics .

Reactivity and Stability

- Boc Group Stability : Labile under acidic conditions (e.g., HCl/dioxane). Electron-withdrawing substituents (e.g., nitro, fluorine) may accelerate deprotection, while electron-donating groups (e.g., methyl) slow it .

- Ester Hydrolysis : Methyl esters are more resistant to hydrolysis than ethyl analogs, though basic conditions (e.g., LiOH) can cleave them ().

Biological Activity

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate (commonly referred to as Boc-amino methyl benzoate) is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, linked to a methylbenzoate moiety. This structure contributes to its stability and reactivity, making it a valuable intermediate in various synthetic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 1184301-84-5 |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc₂O). The reaction usually employs bases such as sodium hydroxide or DMAP in solvents like THF or acetonitrile. This method allows for the selective introduction of the Boc group, which can later be removed under acidic conditions to yield the free amine.

Research indicates that this compound can act as an intermediate in the synthesis of biologically active compounds, particularly peptide mimetics. The compound's ability to undergo specific reactions—such as substitution and deprotection—enables the formation of complex structures that can exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : The compound may serve as a precursor for developing anticancer agents through modifications that enhance its interaction with biological targets.

- Enzyme Inhibition : Its derivatives can potentially inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Peptide Mimetic Synthesis : A study demonstrated that Boc-protected amino acids, including this compound, could be utilized for synthesizing peptide mimetics that mimic natural peptides' structure and function, potentially leading to new therapeutic agents .

- Anticancer Activity : Research has indicated that derivatives of methyl benzoates can exhibit anticancer properties when modified appropriately. For instance, studies on similar compounds have reported synergistic effects when combined with established chemotherapeutics .

- Binding Studies : Investigations into the binding interactions of methyl benzoate derivatives with serum proteins (such as BSA) revealed stable complex formations, suggesting potential applications in drug delivery systems .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate, and how does it influence subsequent reactions?

The Boc group serves as a protective moiety for the amine functionality, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during multi-step syntheses. This protection is critical in peptide chemistry and heterocyclic compound synthesis, where selective deprotection (e.g., using trifluoroacetic acid) allows controlled functionalization. The steric bulk of the Boc group also influences reaction kinetics and regioselectivity in subsequent steps .

Q. What synthetic strategies are employed to introduce the Boc-protected aminomethyl group at the 5-position of the benzoate ring?

Common methods include:

- Mitsunobu reactions for coupling alcohols to amines under mild conditions.

- Nucleophilic substitution using Boc-protected amines with activated aromatic substrates (e.g., halogenated benzoates).

- Reductive amination between aldehydes and Boc-protected amines, followed by esterification. For example, describes a multi-step synthesis involving Boc-protected intermediates and coupling agents like bis(pentafluorophenyl) carbonate (BPC) .

Q. How is this compound utilized as an intermediate in synthesizing biologically active molecules?

The compound is a key precursor in drug discovery, particularly for:

- Peptidomimetics : The Boc group protects amines during solid-phase peptide synthesis.

- Heterocyclic scaffolds : It enables modular assembly of pyrazolo[1,5-a]pyrimidinone derivatives, which have shown kinase inhibitory activity.

- Prodrugs : The methyl ester can be hydrolyzed to a carboxylic acid for enhanced bioavailability. highlights its use in peptide and pharmaceutical intermediate synthesis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

Optimization strategies include:

- Temperature control : Lower temperatures (-40°C) reduce side reactions, as demonstrated in sodium borohydride-mediated reductions (93% yield) .

- Solvent selection : Polar aprotic solvents (e.g., EtOAc) improve solubility and reaction homogeneity.

- Purification : Trituration with EtOAc or chromatography (e.g., TLC-guided SPE) enhances purity. reports an 87.2% yield via trituration .

Q. What analytical techniques are critical for confirming the structure and purity of this compound, especially regarding regioisomer formation?

Key methods include:

- NMR spectroscopy : 1H/13C NMR to verify Boc group integration and aromatic substitution patterns.

- HPLC-MS : Detects regioisomers and quantifies purity (>95%).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives. emphasizes structural validation via crystallography and spectroscopic analysis .

Q. How can potential stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

Strategies involve:

Q. What are common sources of inconsistency in the spectroscopic data of this compound, and how can they be resolved?

Discrepancies arise from:

- Solvent effects : Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) shift NMR peaks.

- Tautomerism : Keto-enol equilibria in esters may complicate interpretation.

- Impurities : Residual starting materials or side products require rigorous SPE or recrystallization. Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) mitigates these issues .

Q. How does the methyl ester moiety influence the compound’s reactivity in downstream functionalization?

The ester group:

- Enhances solubility in organic solvents, facilitating reactions like saponification to carboxylic acids.

- Acts as a directing group in electrophilic aromatic substitution (e.g., nitration, halogenation).

- Stabilizes intermediates via conjugation, as seen in ’s pyrazolo[1,5-a]pyrimidinone synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.